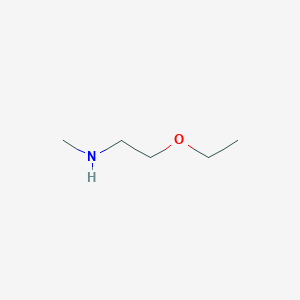
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for further investigation. In
Aplicaciones Científicas De Investigación
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) has numerous applications in scientific research. This compound has been studied for its potential use as an antibacterial agent, as it has been shown to exhibit potent antibacterial activity against a range of bacterial strains. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is not fully understood. However, it is believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial protein synthesis. Additionally, it is thought that this compound exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) have been extensively studied. This compound has been shown to exhibit potent antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) in lab experiments is its potent antibacterial activity. This compound can be used to study the mechanisms of bacterial cell membrane disruption and bacterial protein synthesis inhibition. Additionally, this compound can be used to study the mechanisms of cancer cell apoptosis induction and cancer cell proliferation inhibition. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
There are numerous future directions for research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-). One potential direction is the investigation of the compound's potential as an antiviral agent. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties and applications. Overall, the future of research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is promising, and this compound has the potential to make significant contributions to the fields of medicine and biology.
Métodos De Síntesis
The synthesis of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a multistep process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol and ethylene glycol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 2-chloro-1,3-thiazine with thiosemicarbazide and the reaction of 2-aminothiophenol with carbon disulfide.
Propiedades
Número CAS |
111480-06-9 |
|---|---|
Nombre del producto |
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo- |
Fórmula molecular |
C10H12N2O2S4 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene-1,3-thiazinan-2-one |
InChI |
InChI=1S/C10H12N2O2S4/c13-9-11(7(15)1-5-17-9)3-4-12-8(16)2-6-18-10(12)14/h1-6H2 |
Clave InChI |
DKVXTDHZXCZXBI-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
SMILES canónico |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
Otros números CAS |
111480-06-9 |
Sinónimos |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene- 1,3-thiazinan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



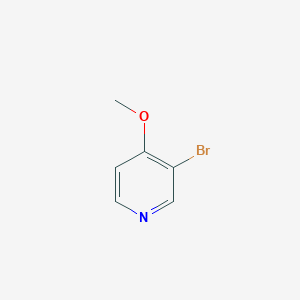

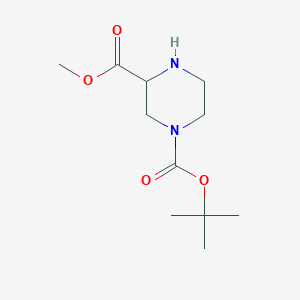
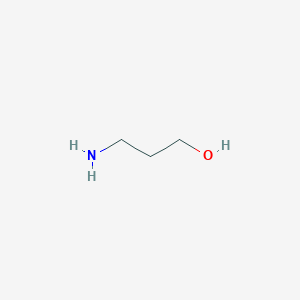
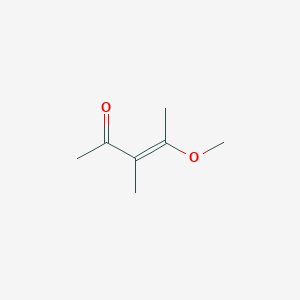
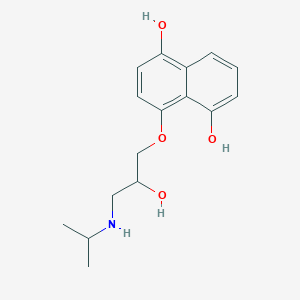
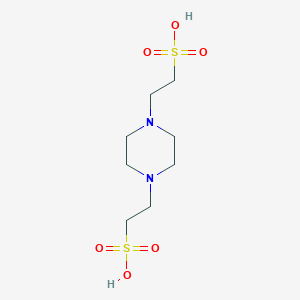



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

